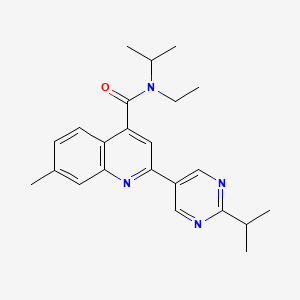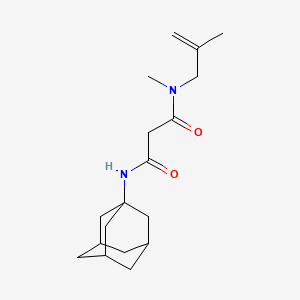amine](/img/structure/B5902553.png)
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine, also known as MPTP, is a chemical compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study Parkinson's disease, as it can selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine has also been used to study the role of mitochondrial dysfunction in Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to form MPP+, a toxic metabolite that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity results in a depletion of dopamine in the striatum, leading to motor deficits similar to those seen in Parkinson's disease. (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine also causes oxidative stress, inflammation, and mitochondrial dysfunction, which may contribute to the development of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine has several advantages as a tool for studying Parkinson's disease and other neurodegenerative disorders. It selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine is also relatively easy to administer and has a predictable time course of action. However, there are also limitations to the use of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine in lab experiments. It is a potent neurotoxin that can cause irreversible damage, making it difficult to study the long-term effects of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity. Additionally, the mechanism of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity may not fully recapitulate the complex pathogenesis of Parkinson's disease and other neurodegenerative disorders.
Direcciones Futuras
There are several directions for future research on (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine. One area of focus is the development of new animal models that better recapitulate the pathogenesis of Parkinson's disease and other neurodegenerative disorders. Another area of focus is the development of new therapies that target the underlying mechanisms of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity, such as mitochondrial dysfunction and oxidative stress. Finally, there is a need for further research into the long-term effects of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity and its potential role in the development of neurodegenerative disorders.
Métodos De Síntesis
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine can be synthesized through a multi-step process involving the reaction of 2-thienylmethylamine with 2-bromoethyl methyl ether, followed by the reaction of the resulting compound with 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. The final step involves the reaction of the resulting compound with sodium borohydride and methanol to yield (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine.
Propiedades
IUPAC Name |
2-methoxy-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-22-11-10-20(14-16-6-3-12-23-16)13-15-5-2-9-21(15)17-18-7-4-8-19-17/h2-9,12H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRKMXQRYKKDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CN1C2=NC=CC=N2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)


![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)

![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![2,2,6,6-tetramethyl-4-{2-oxo-2-[4-(4-propyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethyl}piperidine trifluoroacetate](/img/structure/B5902541.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)


![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)